molecular formula C11H20N2O B1392544 N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine CAS No. 1242970-05-3

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine

Cat. No. B1392544
M. Wt: 196.29 g/mol
InChI Key: JLXGLKKSXIDITH-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine (tBuFME) is an aliphatic diamine that has been used in a variety of scientific applications. It is a versatile molecule, with a wide range of applications in medicinal, synthetic, and analytical chemistry. tBuFME has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. Additionally, tBuFME has been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

1. Circular Dichroism Spectra in Metal Complexes

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine forms chelate rings with metals. Studies on cobalt(III) and platinum(II) complexes reveal that this compound's bulky tert-butyl group limits solvation at adjacent NH2 groups compared to methyl derivatives, affecting the circular dichroism spectra and solvation effects (Hawkins & Martin, 1982).

2. Self-Assembly in Molecular Arrays

This compound is involved in self-assembly directed by NH⋅⋅⋅O hydrogen bonding. It interacts with certain acids to form host–guest complexes and molecular arrays, with structural motifs useful in designing layered molecular structures (Armstrong et al., 2002).

3. Asymmetric Copper Complexes

Asymmetric copper complexes using N2S2 compounds protected through tert-butylation demonstrate stability and distinct geometrical structures. These complexes have potential applications in asymmetric synthesis and catalysis (Nation, Taylor, & Wainwright, 1996).

4. Intermediate for Asymmetric Synthesis of Amines

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine derivatives are versatile intermediates for asymmetric synthesis of amines, offering routes to synthesize a wide range of enantioenriched amines. This is crucial in the preparation of biologically active molecules and natural products (Ellman, Owens, & Tang, 2002).

5. Evaporation-Induced Self-Assembly in Nanocomposite Films

This compound plays a role in evaporation-induced self-assembly, organizing and binding functionalized organic materials into ordered nanochannels. This application is significant in creating materials with unique photoluminescent properties and improved hardness (Wahab, Sudhakar, Yeo, & Sellinger, 2008).

6. Alzheimer's Therapy

Derivatives of this compound have been evaluated for their potential use in Alzheimer's disease therapy, particularly in disrupting aberrant metal-peptide interactions, which is a promising therapeutic strategy (Storr et al., 2009).

properties

IUPAC Name

N'-tert-butyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2,3)13(7-6-12)9-10-5-4-8-14-10/h4-5,8H,6-7,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXGLKKSXIDITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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